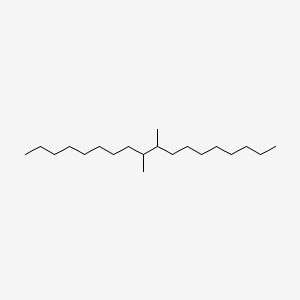

9,10-Dimethyloctadecane

Description

9,10-Dimethyloctadecane is a saturated hydrocarbon with the chemical formula C₂₀H₄₂. It is a structural isomer of eicosane. Unlike its linear counterpart, which is a waxy solid at room temperature, the branched structure of 9,10-Dimethyloctadecane imparts properties that make it a liquid with valuable applications, most notably as a synthetic lubricant base oil.

Branched alkanes are fundamental to modern organic chemistry and materials science. Their molecular architecture, characterized by alkyl side chains attached to a longer carbon backbone, prevents the efficient packing that allows linear alkanes to solidify. This structural disruption leads to lower melting points and pour points, and it influences viscosity and fluid dynamics. machinerylubrication.com These properties are critically important in the formulation of high-performance fluids.

In the realm of lubrication, branched structures are desirable as they provide an optimal balance of fluidity at low temperatures and stable viscosity at high temperatures. machinerylubrication.comgetredlist.com Polyalphaolefins (PAOs), a major class of synthetic lubricants, are prime examples of engineered branched alkanes. They are designed to offer superior performance over conventional mineral oils in demanding applications such as automotive engines, industrial gearboxes, and hydraulic systems. getredlist.com 9,10-Dimethyloctadecane is a key molecule in low-viscosity PAOs, specifically PAO-2, which is produced from the dimerization of 1-decene (B1663960). tandfonline.com

The concept of structural isomerism is vividly illustrated by the C₂₀H₄₂ molecule. While 9,10-Dimethyloctadecane is one specific branched isomer, there are 366,319 possible constitutional isomers for this molecular formula. The seemingly minor difference in structure—the placement of two methyl groups at the 9th and 10th positions of an octadecane (B175841) chain—results in profoundly different physical properties compared to the straight-chain isomer, n-eicosane (B1172931).

The branching in 9,10-Dimethyloctadecane introduces steric hindrance that disrupts the intermolecular van der Waals forces, keeping the molecules from aligning into a solid lattice. This is why it is a liquid lubricant, while n-eicosane is a paraffin (B1166041) wax component. This specificity is crucial for its function; the particular symmetrical branching in the center of the long chain is key to achieving the desired lubricant properties, such as a high viscosity index and a very low pour point.

Table 1: Comparison of Physical Properties of C₂₀H₄₂ Isomers

| Property | 9,10-Dimethyloctadecane (as primary component of PAO-2) | n-Eicosane (Linear Isomer) |

|---|---|---|

| Physical State at STP | Colorless Liquid | Waxy Solid |

| Melting Point | -73 °C (Pour Point) superedgeme.com | 36-38 °C |

| Kinematic Viscosity @ 100°C | ~1.7-2.0 cSt tandfonline.comsuperedgeme.com | Not applicable (solid) |

| Primary Application | Synthetic Lubricant Base Oil | Component of Paraffin Wax |

The research landscape for complex branched hydrocarbons like 9,10-Dimethyloctadecane is intrinsically linked to the future of synthetic lubricants and advanced materials. A primary driver of current research is the demand for higher efficiency and durability in machinery, which translates to a need for lubricants that perform under more extreme temperatures and pressures. tandfonline.com

Key Research Areas:

Molecularly Defined Lubricants: A significant trend is the move away from complex, difficult-to-characterize mixtures towards molecularly defined lubricants. The synthesis of specific isomers, like 9,10-Dimethyloctadecane, through selective catalytic processes such as olefin metathesis, allows for a precise understanding of how molecular structure relates to macroscopic properties like viscosity and friction. getredlist.com

Advanced Computational Modeling: The use of molecular dynamics simulations to predict the viscosity and other rheological properties of specific branched alkanes is a rapidly advancing field. Studies focusing on 9,10-Dimethyloctadecane have demonstrated the ability of these simulations to accurately model its behavior under high pressure, aiding in the design of new lubricants without extensive empirical testing. tandfonline.com

Sustainability and Biodegradability: While PAOs offer high performance, their environmental persistence is a growing concern. Future research is focused on designing new branched structures, potentially from bio-based feedstocks, that retain the excellent lubricating properties of molecules like 9,10-Dimethyloctadecane but also offer improved biodegradability.

The future of complex branched hydrocarbons lies in the precise, molecular-level design of structures to meet specific performance and environmental targets. The foundational knowledge gained from studying keystone molecules like 9,10-Dimethyloctadecane is essential for this advancement.

Detailed Research Findings for 9,10-Dimethyloctadecane

Synthesis

9,10-Dimethyloctadecane is not typically synthesized as a single, pure compound in industrial settings. Instead, it is the principal product of the catalytic oligomerization of 1-decene, an alpha-olefin, followed by hydrogenation. This process yields a mixture known as Polyalphaolefin (PAO) 2, where the C₂₀ dimer fraction is predominant.

The synthesis process generally involves:

Oligomerization: 1-decene (a C₁₀ alpha-olefin) is polymerized using a catalyst. Common catalysts include Lewis acids like Boron trifluoride (BF₃) or aluminum chloride (AlCl₃), often with a promoter such as an alcohol. mascherpa.it This reaction creates a mixture of oligomers, primarily dimers (C₂₀), trimers (C₃₀), and tetramers (C₄₀) of 1-decene. The dimer fraction is rich in various C₂₀H₄₀ isomers.

Hydrogenation: The resulting oligomer mixture, which contains double bonds, is then hydrogenated. This step saturates the carbon chains, converting the alkenes into alkanes. A supported nickel or palladium catalyst is often used for this purpose. This saturation is what converts the dimer of 1-decene into its stable, saturated form, 9,10-Dimethyloctadecane, among other isomers.

Fractionation: The hydrogenated mixture is then distilled to separate the different oligomers by their chain length (and viscosity). The fraction with a kinematic viscosity of approximately 2 centistokes (cSt) at 100°C is collected as PAO-2, which consists mainly of 9,10-Dimethyloctadecane and other C₂₀H₄₂ isomers. ariyancorp.com

Spectroscopic and Physical Data

Obtaining spectroscopic data for pure, isolated 9,10-Dimethyloctadecane is challenging due to its production as part of a complex isomeric mixture. However, based on the known structure and general principles of spectroscopy for branched alkanes, the following characteristics can be predicted and are consistent with the analysis of PAO-2.

Table 2: Predicted Spectroscopic Data for 9,10-Dimethyloctadecane

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | The spectrum would be complex, with overlapping signals in the aliphatic region (~0.8-1.5 ppm). Key features would include a triplet around 0.9 ppm for the terminal methyl (CH₃) groups, and a complex series of multiplets for the backbone methylene (B1212753) (CH₂) and methine (CH) protons. |

| ¹³C NMR | Distinct signals would be expected for the different carbon environments. The terminal methyl carbons would appear most upfield, followed by the various methylene carbons of the long chains. The methine carbons at the branch points (C9 and C10) and the methyl carbons attached to them would have characteristic shifts, distinguishable from the straight-chain portion of the molecule. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z = 282 would likely be of very low abundance or absent, which is characteristic of highly branched alkanes. Fragmentation would be favored at the branching points. A prominent cleavage would be expected between C9 and C10, leading to fragment ions corresponding to the loss of a C₁₀H₂₁ radical (m/z = 141) or symmetrical cleavage resulting in C₁₀H₂₁⁺ ions. |

Table 3: Detailed Physical Properties of PAO-2 (with 9,10-Dimethyloctadecane as the main component)

| Property | Value | Test Method |

|---|---|---|

| Kinematic Viscosity @ 100°C | 1.7 cSt | ASTM D445 |

| Kinematic Viscosity @ 40°C | 5.1 cSt | ASTM D445 |

| Kinematic Viscosity @ -40°C | 253 cSt | ASTM D445 |

| Viscosity Index | 130-140 | ASTM D2270 |

| Pour Point | -73 °C | ASTM D97 |

| Flash Point (COC) | 158 °C | ASTM D92 |

| Density @ 20°C | 0.797 g/cm³ | ASTM D1298 |

(Data sourced from commercial datasheets for PAO-2) superedgeme.com

A key research finding from computational studies is the simulated kinematic viscosity of pure 9,10-dimethyloctadecane at 100°C and 0.1 MPa, which was calculated to be 2.0 ± 0.3 mm²/s (cSt). tandfonline.com This value is in close agreement with the experimental value for PAO-2, reinforcing its identity as the principal component. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

9,10-dimethyloctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42/c1-5-7-9-11-13-15-17-19(3)20(4)18-16-14-12-10-8-6-2/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWHERZFONYXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)C(C)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ExxonMobil MSDS] | |

| Record name | 1-Decene, dimer, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decene, dimer, hydrogenated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68649-11-6 | |

| Record name | Hydrogenated didecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068649116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decene, dimer, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dec-1-ene, dimers, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROGENATED DIDECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/048B98MT5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 9,10 Dimethyloctadecane and Analogous Branched Alkanes

Strategic Approaches to Branched Alkane Synthesis

The creation of intricate branched alkanes necessitates a well-devised synthetic plan. Modern organic synthesis relies heavily on strategic planning to efficiently assemble complex molecules from simpler, readily available starting materials.

Target-oriented synthesis (TOS) is a strategy that focuses on the efficient construction of a single, desired molecule. researchgate.net A cornerstone of TOS is retrosynthetic analysis , a problem-solving technique where the target molecule is conceptually broken down into simpler precursors. numberanalytics.comnumberanalytics.comlibretexts.org This process is repeated until commercially available or easily synthesized starting materials are identified. libretexts.org For a molecule like 9,10-dimethyloctadecane, a retrosynthetic approach might involve disconnections at the carbon-carbon bonds adjacent to the methyl groups, suggesting smaller alkyl fragments that can be coupled together.

The key to a successful retrosynthesis is to identify disconnections that correspond to reliable and high-yielding chemical reactions. amazonaws.com This involves analyzing the target molecule's structure to pinpoint strategic bonds, often those connected to functional groups that can be formed through known transformations. numberanalytics.comnumberanalytics.com By working backward, chemists can devise a forward synthetic pathway that is both logical and practical. youtube.com

Achieving the correct placement and three-dimensional orientation of the methyl groups in 9,10-dimethyloctadecane requires high levels of regioselectivity and stereoselectivity . Regioselective reactions control where on a molecule a reaction occurs, while stereoselective reactions control the spatial arrangement of atoms.

For instance, the synthesis of specific stereoisomers of methyl-branched alkanes often involves the use of chiral auxiliaries or catalysts to direct the formation of one enantiomer over another. harvard.edu Various synthetic methods have been developed to achieve regioselective alkylation, ensuring that methyl groups are introduced at the desired positions along the alkane chain. polyu.edu.hktubitak.gov.trd-nb.inforesearchgate.netresearchgate.net

Established and Emerging Reaction Pathways for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of branched alkanes like 9,10-dimethyloctadecane relies on powerful carbon-carbon bond-forming reactions. Several classic and contemporary methods are particularly well-suited for this purpose.

Grignard reagents, with the general formula R-Mg-X, are highly versatile nucleophiles used extensively in organic synthesis. unacademy.comorganic-chemistry.org They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. unacademy.comlibretexts.org

The reaction of a Grignard reagent with an aldehyde or ketone is a fundamental method for forming carbon-carbon bonds and creating secondary or tertiary alcohols, respectively. organic-chemistry.org These alcohol intermediates can then be converted to the final alkane through a series of subsequent reactions, such as dehydration to an alkene followed by hydrogenation. While Grignard reagents are excellent for forming new C-C bonds, they are strong bases and can react with acidic protons, which must be considered during synthetic planning. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Overview of Grignard Reagent Reactions

| Reactant | Product after Workup | Notes |

| Aldehyde | Secondary Alcohol | Forms a new C-C bond. organic-chemistry.org |

| Ketone | Tertiary Alcohol | Forms a new C-C bond. organic-chemistry.org |

| Ester | Tertiary Alcohol | Reacts with two equivalents of the Grignard reagent. masterorganicchemistry.com |

| Carbon Dioxide | Carboxylic Acid | Lengthens the carbon chain by one carbon. masterorganicchemistry.com |

| Epoxide | Alcohol | The Grignard reagent adds to the less substituted carbon of the epoxide. masterorganicchemistry.com |

This table provides a simplified overview. The actual products and reaction efficiencies can be influenced by steric hindrance and other factors.

The Corey-House synthesis is a powerful method for creating alkanes, including those with complex branching. testbook.comunacademy.comcollegedunia.com This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. byjus.comwikipedia.org A key advantage of the Corey-House reaction is its ability to form unsymmetrical alkanes (R-R') in high yield, which is often a challenge with other methods like the Wurtz reaction. unacademy.comcollegedunia.com

The synthesis is generally a three-step process:

Formation of an alkyllithium reagent from an alkyl halide and lithium metal. byjus.comwikipedia.org

Reaction of the alkyllithium with a copper(I) halide to form the lithium dialkylcuprate. byjus.comwikipedia.org

Coupling of the Gilman reagent with a second alkyl halide to form the desired alkane. byjus.comwikipedia.org

This method is particularly effective for coupling primary alkyl halides with various lithium dialkylcuprates. byjus.com

Table 2: Key Features of the Corey-House Synthesis

| Feature | Description |

| Reagents | Lithium dialkylcuprate (R₂CuLi) and an alkyl halide (R'-X). unacademy.com |

| Product | An unsymmetrical alkane (R-R'). unacademy.com |

| Advantages | High yields, suitable for synthesizing straight-chain, branched, symmetrical, and unsymmetrical alkanes. testbook.comcollegedunia.combyjus.com |

| Scope | Works well with primary alkyl halides. byjus.com |

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. byjus.comlibretexts.orglibretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). masterorganicchemistry.com The resulting alkene can then be hydrogenated to yield the corresponding alkane. This two-step sequence provides a reliable way to construct specific carbon skeletons that can serve as precursors to branched alkanes.

A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined, which is crucial for controlling the final structure of the branched alkane after hydrogenation. libretexts.org The Wittig reagent itself is typically prepared from an alkyl halide and triphenylphosphine, followed by treatment with a strong base. libretexts.org

The reaction can tolerate a variety of functional groups in the carbonyl compound, adding to its synthetic utility. libretexts.org

Catalytic Hydrogenation Strategies for Alkene Precursors to Saturated Branched Alkanes

A foundational strategy for synthesizing saturated alkanes is the catalytic hydrogenation of their corresponding alkene precursors. libretexts.org This addition reaction involves adding two hydrogen atoms across the carbon-carbon double bond of an alkene, resulting in a saturated alkane. libretexts.org While thermodynamically favorable due to the formation of a more stable, lower-energy product, the reaction has a high activation energy and does not proceed at a practical rate without a catalyst. pressbooks.pub

The process typically employs heterogeneous metal catalysts, which provide a surface for the reaction to occur, thereby lowering the activation energy. pressbooks.publibretexts.org Commonly used catalysts include insoluble noble metals such as palladium (often supported on carbon, Pd/C), platinum (as platinum(IV) oxide, PtO₂), and nickel (as Raney nickel). libretexts.orgpressbooks.pub The mechanism involves the adsorption of both the hydrogen gas (H₂) and the alkene onto the metal surface. libretexts.org The H-H bond is cleaved, and the hydrogen atoms bind to the catalyst. libretexts.org These hydrogen atoms are then transferred sequentially to the carbons of the double bond. libretexts.org A key feature of this surface-catalyzed mechanism is that both hydrogen atoms are typically added to the same face of the double bond, a process known as syn-addition. libretexts.orglibretexts.org

For the synthesis of a specific branched alkane like 9,10-dimethyloctadecane, this strategy would require the prior synthesis of a 9,10-dimethyloctadecene isomer. The subsequent hydrogenation, in the presence of a catalyst like Pd/C, would reduce the double bond to yield the final saturated alkane. masterorganicchemistry.comorganic-chemistry.org The efficiency of this method hinges on the successful synthesis of the correct unsaturated precursor.

**2.3. Chemo-Catalytic and Biotechnological Routes for Branched Hydrocarbon Production

Beyond the simple hydrogenation of a pre-formed precursor, more complex strategies aim to produce branched hydrocarbons from more readily available feedstocks. These routes involve either sophisticated chemical catalysts that can introduce branching into linear chains or engineered biological systems that build these molecules from the ground up.

Hydroisomerization is a key industrial process for converting linear paraffins, which are often found in waxy feedstocks, into more valuable branched isomers. mdpi.comrsc.org This process is critical for improving the properties of fuels, such as increasing the octane (B31449) number of gasoline or improving the cold-flow properties of diesel. rsc.orgmdpi.com The reaction is typically carried out using bifunctional catalysts that possess both metal and acidic functionalities. mdpi.com

The generally accepted mechanism involves several steps. First, the linear alkane is dehydrogenated on a metal site (typically a noble metal like platinum or palladium) to form an alkene intermediate. mdpi.com This olefinic intermediate then migrates to an acidic site on the catalyst support, where it undergoes skeletal rearrangement (isomerization) into a branched alkene. mdpi.commdpi.com Finally, the branched alkene is hydrogenated back to a saturated branched alkane at a metal site. mdpi.com

Catalyst design is crucial for maximizing the yield of desired isomers while suppressing unwanted side reactions, primarily hydrocracking, which breaks the carbon chain into smaller, lower-value products. mdpi.com The key is to achieve a proper balance between the metal and acid functions. mdpi.com The support material, often a zeolite, plays a critical role. The pore size, shape, and acidity of the zeolite determine the selectivity of the reaction. mdpi.comacs.org

Zeolite Structure: Medium-pore zeolites with 10-membered ring (10-MR) channels, such as ZSM-22, ZSM-23, and ZSM-48, are often preferred because their pore structure allows the diffusion of mono-branched isomers while sterically hindering the formation or diffusion of more bulky multi-branched isomers that are often precursors to cracking. mdpi.com

Acidity: The density and strength of the acid sites must be carefully optimized. High acid site density can lead to increased cracking. mdpi.comrsc.org For instance, a Pt-H-Beta zeolite with a higher Si/Al ratio (lower acid site density) showed higher isomer selectivity compared to one with a lower Si/Al ratio. mdpi.com

Hierarchical Pores: The development of hierarchical zeolites, which contain both micropores and mesopores, is a significant innovation. mdpi.comnih.gov The larger mesopores improve mass transfer, allowing easier access for bulky reactant molecules to the active sites within the micropores and facilitating the exit of branched products before they can undergo further reactions like cracking. mdpi.com

The table below summarizes the performance of various catalytic systems in the hydroisomerization of long-chain alkanes.

| Catalyst | Support | Reactant | Temperature (°C) | Isomer Yield (%) | Conversion (%) | Selectivity (%) | Reference |

| Pt-H-Beta | Zeolite (Si/Al = 26) | n-Hexadecane | 220 | 76 | 94 | ~81 | mdpi.com |

| Pt-H-Beta | Zeolite (Si/Al = 15) | n-Hexadecane | 220-300 | 44 (max) | 60 | ~73 | mdpi.com |

| Pt-Pd/H-Beta | Zeolite (Si/Al = 25) | n-Hexadecane | 205-230 | 70 (mono & multi) | 80 | ~88 | rsc.org |

| Pt/H-ZSM-22 | Siliceous Zeolite | n-Dodecane | 290 | ~28 | 29 | 96 | mdpi.com |

| Pt/H-ZSM-23 | 1D-10MR Zeolite | n-Hexadecane | N/A | High (mono-branched) | N/A | N/A | mdpi.com |

Biocatalysis and metabolic engineering offer a sustainable alternative to traditional chemical synthesis, enabling the production of specific branched alkanes from renewable feedstocks like glucose under mild conditions. nih.govbiofueljournal.com

Many bacteria naturally synthesize branched-chain fatty acids (BCFAs), which are essential components of their cell membranes. microbenotes.comwikipedia.org These natural pathways provide a blueprint for producing precursors to branched alkanes. The synthesis of BCFAs typically starts from short, branched-chain acyl-CoA primers derived from the catabolism of amino acids like valine, leucine, and isoleucine. nih.gov

For example, in bacteria such as Bacillus subtilis, primers like isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine) are used to initiate fatty acid synthesis. wikipedia.org The key enzyme in this process is a branched-chain α-keto acid (BCKA) decarboxylase, which converts the α-keto acid precursors into the necessary primers. nih.gov The fatty acid synthase (FAS) system then elongates these branched primers using malonyl-CoA as the two-carbon donor, following the same general pathway as for straight-chain fatty acids. wikipedia.org This process results in the formation of iso- and anteiso-series fatty acids, which are characterized by methyl branches at the penultimate or antepenultimate carbon, respectively. nih.gov These BCFAs can then serve as direct precursors for conversion into branched alkanes.

To produce specific branched alkanes that are not naturally synthesized, scientists use metabolic engineering to create customized microbial cell factories. nih.govresearchgate.net A common strategy involves introducing heterologous genes into a host organism like Escherichia coli, which is well-characterized and easy to manipulate. nih.gov

A widely used pathway for alkane synthesis originates from cyanobacteria, such as Synechococcus elongatus. nih.govresearchgate.net This pathway consists of two key enzymes:

Acyl-ACP Reductase (AAR): This enzyme reduces fatty acyl-ACPs (the products of the fatty acid synthesis pathway) to fatty aldehydes. nih.gov

Aldehyde-Deformylating Oxygenase (ADO), also known as Aldehyde Decarbonylase (ADC): This enzyme converts the fatty aldehydes into alkanes that are one carbon shorter, releasing formate (B1220265) or carbon monoxide in the process. nih.govbiofueljournal.com

By expressing these two genes in E. coli, the host's natural fatty acid pool can be converted into n-alkanes. nih.gov To expand the product profile to include branched alkanes, further engineering is required. One successful approach demonstrated the incorporation of a different fatty acid initiation enzyme, FabH2 from Bacillus subtilis, into an E. coli strain already expressing the AAR and ADO enzymes. nih.gov The native FabH in E. coli has a narrow substrate specificity, but FabH2 is known to accept a broader range of primers, including branched ones. nih.gov This modification allows the cell to incorporate branched precursors, leading to the production of a more diverse profile of alkanes, including even-chain and potentially branched alkanes, when the appropriate substrates are provided. nih.gov

The table below highlights examples of engineered systems for alkane production.

| Host Organism | Engineered Genes/Enzymes | Substrate/Precursor Pool | Product | Key Finding | Reference |

| Escherichia coli | AAR and ADC from S. elongatus | Native fatty acyl-ACPs | n-Tridecane, n-Pentadecane, n-Heptadecane | Established a functional pathway for n-alkane synthesis in a heterologous host. | nih.gov |

| Escherichia coli | AAR, ADC, and FabH2 from B. subtilis | Native fatty acyl-ACPs + appropriate substrates | n-Tetradecane, n-Hexadecane (in addition to odd-chain alkanes) | Broadening enzyme specificity in the fatty acid pathway expands the alkane product profile. | nih.gov |

| Vibrio furnissii M1 | Native pathway | 1-Hexadecanoic acid | Pentadecane and Hexadecane | Revealed a novel pathway where alkanes can be synthesized via a 1-alcohol intermediate, not just an aldehyde. | nih.gov |

Biocatalytic and Biotechnological Methods for Branched Alkane Synthesis

Challenges and Innovations in High-Yield and Selective Synthesis of Specific Branched Alkanes

Despite significant advances, the synthesis of specific branched alkanes like 9,10-dimethyloctadecane with high yield and selectivity remains a formidable challenge for both chemical and biological routes.

Chemical Synthesis Challenges:

Selectivity Control: A primary challenge in chemical synthesis, such as hydroisomerization, is controlling selectivity. It is difficult to stop the reaction at a specific, desired isomer without forming a complex mixture of other branched isomers or proceeding to cracking. mdpi.comstudysmarter.co.uk Similarly, methods like Friedel-Crafts alkylation can suffer from over-alkylation, reducing the yield of the target product. studysmarter.co.uk

Harsh Conditions: Many catalytic processes require high temperatures and pressures, making them energy-intensive and costly. studysmarter.co.ukbohrium.com

Catalyst Deactivation: Catalysts can deactivate over time due to coking (carbon deposition) or poisoning, requiring regeneration or replacement and adding to operational costs. rsc.org

Biotechnological Synthesis Challenges:

Low Titer and Yield: While highly specific, engineered microbial systems often suffer from low product titers and yields, making industrial scale-up economically challenging. biofueljournal.com This is due to factors like metabolic burden on the host cell, diversion of carbon flux to competing pathways, and potential toxicity of the product.

Control of Carbon Chain Length: Precisely controlling the carbon chain length of the final alkane product is a significant bottleneck in biosynthetic pathways. biofueljournal.com

Innovations Overcoming Challenges:

Advanced Catalyst Design: Innovations in catalysis, such as the design of hierarchical zeolites with optimized pore structures and acidity, are improving selectivity in hydroisomerization. mdpi.comnih.gov Novel catalysts, such as ruthenium on ceria (Ru/CeO₂), have shown the ability to cleave larger branched hydrocarbons into smaller ones without skeletal isomerization. researchgate.net

Process Intensification: Combining multiple reaction steps into a single reactor, as demonstrated in the direct conversion of CO₂ or syngas to branched hydrocarbons, can improve efficiency and reduce costs. chemcatbio.orgosti.gov

Metabolic Engineering and Synthetic Biology: Advanced tools in metabolic engineering are being used to tackle the limitations of bioproduction. Strategies include blocking competing metabolic pathways, optimizing the expression of key enzymes, and leveraging novel enzyme discovery to create more efficient and specific production hosts. biofueljournal.comresearchgate.net For example, understanding and engineering pathways that use CoA-dependent molecules as carbon chain extenders can help produce longer-chain biofuels. nih.gov

Alternative Pathways: The discovery of entirely new biosynthetic routes, such as the production of alkanes via an alcohol intermediate in Vibrio furnissii, opens up new avenues for engineering that may bypass the limitations of current systems. nih.gov

The continued integration of advanced catalysis, process engineering, and synthetic biology holds the key to developing commercially viable and sustainable methods for producing high-value, specific branched alkanes.

High Resolution Spectroscopic Characterization and Structural Elucidation of 9,10 Dimethyloctadecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds by mapping the carbon and hydrogen framework.

Distortionless Enhancement by Polarization Transfer (DEPT) is a specialized ¹³C NMR technique that distinguishes between carbon atoms based on the number of attached protons. chemistrysteps.comfiveable.me A standard ¹³C NMR spectrum shows all unique carbon environments, but a series of DEPT experiments (DEPT-90 and DEPT-135) provides a more granular analysis. libretexts.org

For 9,10-dimethyloctadecane, the application of DEPT would yield the following:

DEPT-90: This spectrum would exclusively show signals for the two methine (CH) carbons at the C9 and C10 positions. fiveable.me

DEPT-135: This spectrum displays methine (CH) and methyl (CH₃) carbons as positive signals, while methylene (B1212753) (CH₂) carbons appear as negative signals. fiveable.melibretexts.org Quaternary carbons are absent from DEPT spectra. fiveable.me

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of all carbon types can be achieved, confirming the presence and location of the methyl branches.

Table 1: Predicted ¹³C NMR Data for 9,10-Dimethyloctadecane

| Carbon Type | DEPT-90 Signal | DEPT-135 Signal | Expected Number of Signals |

| Methyl (CH₃) | Absent | Positive | 4 (2 sets of equivalent carbons) |

| Methylene (CH₂) | Absent | Negative | 14 (7 sets of equivalent carbons) |

| Methine (CH) | Positive | Positive | 2 (1 set of equivalent carbons) |

| Quaternary (C) | Absent | Absent | 0 |

Two-dimensional (2D) NMR techniques are crucial for piecing together the molecular puzzle by revealing through-bond correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by three bonds (H-C-C-H). sdsu.edu For 9,10-dimethyloctadecane, COSY would show correlations between the methine protons at C9/C10 and the protons of the adjacent methylene groups (C8/C11) and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal directly to the carbon to which it is attached (a one-bond C-H correlation). sdsu.eduustc.edu.cn This technique definitively links the proton and carbon skeletons, allowing for the unambiguous assignment of each CH, CH₂, and CH₃ group. github.io

Modern computational chemistry offers powerful tools for predicting NMR spectra. acdlabs.com By creating a 3D model of the 9,10-dimethyloctadecane molecule, quantum mechanical calculations can estimate the chemical shifts of each proton and carbon. github.io This predicted spectrum can then be compared to the experimental data. A strong correlation between the predicted and measured spectra provides a high degree of confidence in the structural assignment. This approach is particularly useful for complex molecules with many overlapping signals, helping to resolve ambiguities in experimental data. github.io

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides two critical pieces of information for structural elucidation: the precise molecular weight and elemental formula of the compound, and its fragmentation pattern, which offers clues about its structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula. For 9,10-dimethyloctadecane, the molecular formula is C₂₀H₄₂. nist.govnist.gov HRMS can distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions, providing unequivocal confirmation of the formula.

In mass spectrometry, alkanes fragment through the cleavage of C-C bonds. Branched alkanes, in particular, tend to fragment preferentially at the branching points because this leads to the formation of more stable secondary or tertiary carbocations. ic.ac.ukuobasrah.edu.iq

For 9,10-dimethyloctadecane, the most significant fragmentation would be the cleavage of the C9-C10 bond. This would result in the formation of characteristic fragment ions. The analysis of these fragments in a tandem mass spectrometry (MS/MS) experiment allows chemists to pinpoint the location of the methyl groups along the octadecane (B175841) chain. The presence of fragment ions corresponding to the loss of specific alkyl chains confirms the branching structure. whitman.eduyoutube.com

Table 2: Predicted Mass Spectrometry Data for 9,10-Dimethyloctadecane

| Ion | Formula | Calculated Mass (Da) | Description |

| Molecular Ion [M]⁺ | [C₂₀H₄₂]⁺ | 282.3287 | Intact molecule |

| Fragment Ion | [C₁₀H₂₁]⁺ | 141.1643 | Result of cleavage at the C9-C10 bond |

| Fragment Ion | [C₉H₁₉]⁺ | 127.1487 | Result of cleavage at the C9-C10 bond with loss of a methyl group |

Advanced Ionization Techniques (e.g., Electron Ionization (EI), Photoionization (PI)) for Branched Alkane Characterization

Advanced ionization techniques are crucial in mass spectrometry for the detailed characterization of branched alkanes like 9,10-dimethyloctadecane. Electron Ionization (EI) is a widely used and powerful method for this purpose. wikipedia.org EI is considered a "hard" ionization technique because it employs high-energy electrons (typically 70 eV) to ionize molecules, leading to extensive and predictable fragmentation. wikipedia.org This fragmentation is particularly useful for determining the structure of unknown compounds, including the location of branching points in alkanes. wikipedia.orgic.ac.uk

In the mass spectrum of a straight-chain alkane, one observes a series of fragment ions separated by 14 Da (corresponding to CH₂ groups), with the intensity of the peaks decreasing smoothly. ic.ac.uk However, the mass spectra of branched alkanes are distinct. They exhibit a smaller or even absent molecular ion peak and show preferential fragmentation at the branching points. ic.ac.ukwhitman.edu This preference is due to the formation of more stable secondary or tertiary carbocations at the site of branching. ic.ac.ukwhitman.edu The loss of the largest alkyl fragment at a branch point is often favored as it results in a more stabilized radical. whitman.edu

For 9,10-dimethyloctadecane (C₂₀H₄₂), cleavage at the C9-C10 bond, which is the branching point, would be a dominant fragmentation pathway. This would lead to the formation of characteristic fragment ions. The fragmentation at the branching point can also be accompanied by hydrogen rearrangement, which may result in a more prominent peak for the CₙH₂ₙ fragment. whitman.edu

While EI is a primary tool, other methods like Atmospheric Pressure Chemical Ionization (APCI) can also be used to ionize alkanes, often producing stable gas-phase ions and offering alternative fragmentation pathways, such as the formation of [M-1]⁺ and [M-3]⁺ ions through hydrogen abstraction. nih.gov

Table 1: Predicted Electron Ionization (EI) Fragmentation of 9,10-Dimethyloctadecane

| Bond Cleavage Location | Resulting Cationic Fragments | Expected m/z Values |

|---|---|---|

| C9 – C10 | [C₁₀H₂₁]⁺ | 141 |

| C8 – C9 | [C₁₁H₂₃]⁺ | 155 |

This table is illustrative of the primary fragmentation expected based on the principles of mass spectrometry of branched alkanes. The relative intensities would depend on the stability of the resulting carbocations and radicals.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the structure and conformation of molecules like 9,10-dimethyloctadecane. These methods probe the vibrational modes of a molecule, which are sensitive to the types of bonds present (functional groups) and their spatial arrangement (conformation). shu.ac.uk

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. For a molecule to be IR active, a specific vibration must cause a change in the molecule's dipole moment. libretexts.org Raman spectroscopy, on the other hand, involves inelastic scattering of monochromatic light, and a vibration is Raman active if it causes a change in the polarizability of the molecule. For hydrocarbons, which are dominated by nonpolar or weakly polar bonds, Raman spectroscopy can be particularly effective for observing skeletal vibrations that are weak in the IR spectrum. mdpi.com

Analysis of C-H Stretching and Bending Vibrations for Structural Insights in Branched Alkanes

The infrared spectrum of an alkane is dominated by C-H stretching and bending vibrations. orgchemboulder.com These absorptions can be used to confirm the presence of alkane functional groups and provide clues about the molecule's structure. spcmc.ac.inlibretexts.org

C-H Stretching Vibrations: Absorptions from sp³ C-H stretching occur in the 3000–2850 cm⁻¹ region. libretexts.orglibretexts.org Methyl (CH₃) groups typically show an asymmetric stretch near 2960 cm⁻¹ and a symmetric stretch near 2870 cm⁻¹. Methylene (CH₂) groups exhibit an asymmetric stretch around 2925 cm⁻¹ and a symmetric stretch around 2850 cm⁻¹. The intensity of these bands can provide a rough estimate of the number of CH₃ and CH₂ groups in the molecule.

C-H Bending Vibrations: These vibrations appear in the 1485–1340 cm⁻¹ region of the IR spectrum. spcmc.ac.in Methyl groups produce a characteristic asymmetric bending absorption around 1460 cm⁻¹ and a symmetric bending (umbrella) mode around 1375 cm⁻¹. The presence of branching, such as a methyl group, is often confirmed by the band around 1375 cm⁻¹. libretexts.orgorgchemboulder.com For instance, an isopropyl group gives a strong doublet at approximately 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹. spcmc.ac.in In 9,10-dimethyloctadecane, the methyl groups attached to the main chain would contribute to a distinct absorption in this region.

Table 2: Characteristic Infrared Absorption Frequencies for Branched Alkanes

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric C-H Stretch | -CH₃ | ~2960 |

| Symmetric C-H Stretch | -CH₃ | ~2870 |

| Asymmetric C-H Stretch | -CH₂- | ~2925 |

| Symmetric C-H Stretch | -CH₂- | ~2850 |

| Asymmetric C-H Bend | -CH₃ | ~1460 |

| Symmetric C-H Bend | -CH₃ | ~1375 |

Source: Data compiled from multiple spectroscopic resources. libretexts.orgorgchemboulder.comspcmc.ac.in

Application to Conformational Analysis, including Gauche vs. Antiperiplanar Preferences

Vibrational spectroscopy is also a powerful tool for studying the conformational isomers of alkanes. Bond rotation around the C-C single bonds leads to different spatial arrangements known as conformers, such as the staggered (anti and gauche) and eclipsed conformations. maricopa.edu The anti conformation, where bulky groups are 180° apart, is generally the most stable and lowest in energy due to minimized steric strain. libretexts.orglibretexts.org The gauche conformation, with bulky groups at a 60° dihedral angle, is higher in energy due to steric repulsion between the groups. libretexts.orgmasterorganicchemistry.com

Antiperiplanar (Anti) Conformation: The lowest energy conformation would have the two long alkyl chains (nonyl groups) in an antiperiplanar arrangement relative to each other. This minimizes the significant steric hindrance between these large substituents.

Synclinal (Gauche) Conformation: A gauche arrangement of the two nonyl chains would introduce considerable steric strain, making this conformation less populated at room temperature. libretexts.orgmasterorganicchemistry.com The energy difference between the anti and gauche conformers in butane (B89635) is about 0.9 kcal/mol (3.8 kJ/mol), and this difference would be substantially larger for the much bulkier groups in 9,10-dimethyloctadecane. maricopa.edumasterorganicchemistry.com

Integrated Spectroscopic and Computational Approaches for Comprehensive Structural Elucidation

The unambiguous structural elucidation of complex molecules often requires an integrated approach that combines data from multiple spectroscopic techniques with computational modeling. nih.gov While a single technique like mass spectrometry or infrared spectroscopy provides valuable pieces of the puzzle, integrating them creates a more complete and reliable picture of the molecular structure.

For a molecule like 9,10-dimethyloctadecane, this process would involve:

Mass Spectrometry (MS): To determine the molecular weight (282.5475 g/mol ) and molecular formula (C₂₀H₄₂), and to identify the branching points through fragmentation analysis. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information on the carbon skeleton and the chemical environment of each proton and carbon atom, confirming the connectivity of the methyl groups and the long alkyl chains.

Vibrational Spectroscopy (IR and Raman): To confirm the presence of CH₂, and CH₃ groups and to analyze conformational properties. spcmc.ac.in

Computational chemistry, particularly using methods like Density Functional Theory (DFT), complements experimental data by predicting spectroscopic properties for proposed structures. researchgate.netnih.gov One can calculate theoretical IR, Raman, and NMR spectra for a candidate structure and compare them with the experimental data. A strong match between the calculated and experimental spectra provides powerful evidence for the correctness of the proposed structure. nih.gov This synergy is essential for resolving ambiguities that may arise from experimental data alone. nih.gov

Computer-Assisted Structure Elucidation (CASE) Systems in the Analysis of Branched Alkanes

Computer-Assisted Structure Elucidation (CASE) represents a sophisticated evolution of the integrated approach, using software algorithms to determine chemical structures directly from a set of spectroscopic data. acdlabs.comtechnologynetworks.com CASE systems primarily utilize 2D NMR data (like COSY, HSQC, HMBC) but can also incorporate information from mass spectrometry, IR, and UV-Vis spectroscopy. nih.govresearchgate.net

The process typically involves:

Data Input: Experimental data from various spectroscopic sources are fed into the CASE software.

Structure Generation: The software generates all possible molecular structures that are consistent with the input data. technologynetworks.com For a given molecular formula and spectroscopic constraints, this can result in thousands or even millions of candidate structures.

Filtering and Ranking: The generated structures are then ranked by comparing their predicted spectra (calculated using empirical rules or quantum chemical methods) against the experimental data. acdlabs.com The structure with the best fit is proposed as the most likely candidate.

While many published examples of CASE focus on complex natural products, the methodology is equally applicable to challenging hydrocarbon structures. researchgate.netmestrelab.com In cases of isomeric alkanes with similar spectroscopic features, CASE can provide an unbiased and rapid analysis, systematically evaluating all possibilities to arrive at the correct structure, a task that would be exceedingly time-consuming and prone to error for a human spectroscopist. acdlabs.comtechnologynetworks.com The continuous development of CASE algorithms, coupled with advances in NMR and computational chemistry, ensures its growing importance as a routine tool for chemical analysis. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 9,10 Dimethyloctadecane Conformation and Energetics

Quantum Mechanical (QM) Calculations for Conformational Analysis and Stability

Quantum mechanics provides the most accurate theoretical framework for describing molecular systems. By solving the Schrödinger equation, QM methods can yield detailed information about the electronic structure, energy, and geometry of different conformers.

Ab initio and Density Functional Theory (DFT) are two pillars of quantum chemical calculations. Ab initio methods derive results directly from first principles without using experimental data, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost.

For branched alkanes, DFT studies have been instrumental in understanding their thermodynamic stability. nih.gov Research has shown that branched alkanes are thermodynamically more stable than their linear counterparts. nih.gov A DFT analysis partitioning the total energy revealed that this stability arises from favorable electrostatic and correlation energy terms, which outweigh the canceling effects of steric and quantum energy. nih.gov

When studying the various conformers of a molecule like 9,10-dimethyloctadecane, DFT is used to calculate the relative energies of different spatial arrangements. These arrangements arise from rotation around the numerous carbon-carbon single bonds. For instance, the orientation of the two methyl groups attached to carbons 9 and 10, and the conformation of the two octyl chains, define a specific conformer. Studies on smaller branched alkanes, such as 3,3-dimethylhexane, have demonstrated that DFT methods, when compared with Hartree-Fock (HF) and post-HF methods, can provide conformational stabilities that are sensitive to the chosen functional. researchgate.net It has been noted that while some functionals may overestimate conformational energies, modern double-hybrid functionals that include dispersion corrections can provide results in good agreement with high-level benchmarks. comporgchem.com

Table 1: Representative Relative Energies of 9,10-Dimethyloctadecane Conformers Calculated by DFT This table presents hypothetical data based on known principles of alkane conformational analysis to illustrate the expected relative energies of different conformers around the C9-C10 bond.

| Conformer (relative to C9-C10 bond) | Dihedral Angle (C8-C9-C10-C11) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Anti | ~180° | 0.00 | Most stable, bulky octyl groups are furthest apart. |

| Gauche | ~60° | 0.9 - 1.2 | Steric strain between the two octyl chains. |

| Eclipsed (H/Octyl) | ~120° | 3.5 - 4.0 | Torsional strain from eclipsing a hydrogen and an octyl group. |

| Fully Eclipsed (Octyl/Octyl) | ~0° | 5.0 - 6.0 | Highest energy due to severe torsional and steric strain between octyl groups. |

The rotation around C-C single bonds is not entirely free; it is hindered by an energy barrier. pressbooks.pub This resistance to rotation is known as torsional strain. rutgers.edu The energy difference between the most stable (staggered) and least stable (eclipsed) conformations defines the rotational barrier. maricopa.edu For a large and complex molecule like 9,10-dimethyloctadecane, there are numerous rotational barriers corresponding to each C-C bond.

Computational methods, particularly QM, are used to calculate the heights of these barriers. By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy profile can be generated. This profile maps out the energy minima (stable conformers) and maxima (transition states or rotational barriers). For example, the rotational barrier in propane (B168953) is slightly higher than in ethane (B1197151) due to the interaction between a hydrogen and a methyl group. maricopa.edu In higher alkanes like butane (B89635), the situation is more complex, with different staggered (anti and gauche) and eclipsed conformations having distinct energy levels. maricopa.edulibretexts.org The conformational landscape of 9,10-dimethyloctadecane would be exceedingly complex, representing a multi-dimensional potential energy surface with many local minima and transition states connecting them.

Table 2: Typical Rotational Energy Barriers in Branched Alkanes Relevant to 9,10-Dimethyloctadecane This table provides generalized data for interactions that would occur within the 9,10-Dimethyloctadecane molecule.

| Type of Eclipsing Interaction | Example Location in 9,10-Dimethyloctadecane | Approximate Energy Cost (kcal/mol) |

|---|---|---|

| H ↔ H | Rotation around C17-C18 bond | ~1.0 |

| H ↔ CH₃ | Rotation around C8-C9 bond | ~1.4 |

| H ↔ CH₂R (Alkyl chain) | Rotation around various chain bonds | ~1.5 - 2.0 |

| CH₃ ↔ CH₃ | Not directly present, but analogous to CH₃ ↔ CH₂R | ~2.6 |

| CH₂R ↔ CH₂R | Rotation around C9-C10 bond | > 4.5 |

The accuracy of QM calculations is highly dependent on the choice of the basis set and the treatment of electron correlation. A basis set is a set of mathematical functions used to build molecular orbitals. Electron correlation refers to the interaction between electrons.

For conformational energies of alkanes, studies have shown that while stability may be insensitive to extending the basis set from a simple one like 6-31G to a more complex one like 6-31G**, the choice of the computational method (e.g., HF vs. DFT vs. MP2) has a more significant impact. researchgate.net However, for properties like rotational barriers (transition states), larger basis sets and more extensive electron correlation treatments can lead to improvements in accuracy. researchgate.net For instance, the MP2/6-31+G(d) level of theory has been found to be adequate for many purposes in calculating properties of organic molecules. nih.gov

The development of correlation-consistent basis sets (e.g., cc-pVTZ) and weighted core-valence basis sets (e.g., cc-pwCVnZ) allows for a systematic approach to improving accuracy by approaching the complete basis set limit. ccu.edu.twnih.gov These advanced basis sets are crucial when high accuracy is needed, especially for capturing the subtle effects of core-valence electron correlation, which can influence molecular properties. ccu.edu.tw

Table 3: Illustrative Effect of Theory Level on a Calculated Energy Difference (e.g., Anti vs. Gauche Butane-like Interaction) This table shows representative trends in how calculated energy differences can vary with the theoretical method and basis set.

| Method | Basis Set | Calculated Energy Difference (kcal/mol) | Relative Computational Cost |

|---|---|---|---|

| HF | 6-31G | 0.75 | Low |

| B3LYP | 6-31G | 0.65 | Medium |

| MP2 | 6-311+G(d,p) | 0.60 | High |

| CCSD(T) | cc-pVTZ | 0.59 | Very High |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, their computational cost makes them impractical for studying the long-timescale dynamics or the conformational ensemble of a large molecule like 9,10-dimethyloctadecane. For these tasks, molecular mechanics and molecular dynamics are the methods of choice.

Molecular mechanics (MM) methods bypass the complexities of electronic structure by treating atoms as spheres and bonds as springs. wustl.edu The energy of a molecule is calculated using a set of empirical potential energy functions known as a force field. wustl.edu A typical force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). fiveable.me

The accuracy of MM and MD simulations depends entirely on the quality of the underlying force field. acs.org Force fields are parameterized by fitting the potential energy functions to reproduce experimental data (e.g., thermophysical properties) and/or high-level QM calculations. wikipedia.org For alkanes, several well-established force fields exist, which can be broadly categorized:

All-atom (AA) force fields: Every atom, including hydrogen, is treated as a separate particle. Examples include OPLS-AA (Optimized Potentials for Liquid Simulations). acs.org A reparameterization, L-OPLS, has been developed for long n-alkanes. acs.org

United-atom (UA) force fields: Non-polar hydrogen atoms are grouped with their adjacent carbon atom into a single interaction center (e.g., a CH₂ or CH₃ group). This simplification reduces the number of particles, allowing for more computationally efficient simulations. wikipedia.org The TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) force field is a prominent example that accurately reproduces liquid densities of alkanes. researchgate.net

The validation of these force fields is a critical step. For instance, the L-OPLS-AA force field has been used in non-equilibrium molecular dynamics (NEMD) simulations of 9,10-dimethyloctadecane to compute properties like viscosity under high pressure, showing good agreement with experimental data. researchgate.net

Table 4: Common Force Fields Used for Simulating Alkanes

| Force Field | Type | Strengths | Common Applications |

|---|---|---|---|

| OPLS-AA / L-OPLS | All-Atom | High detail, accurate for viscosity and dynamics. acs.org | Liquid simulations, thermophysical properties. researchgate.net |

| TraPPE-UA | United-Atom | Computationally efficient, excellent for liquid densities and phase equilibria. researchgate.net | Vapor-liquid equilibria, mixture properties. researchgate.net |

| CHARMM | All-Atom | Widely used for biomolecules, good for mixed systems. | Protein-ligand binding, membrane simulations. |

| GROMOS | United-Atom | Efficient for large biomolecular systems. wikipedia.org | Protein folding, large-scale biomolecular dynamics. wikipedia.org |

Molecular dynamics (MD) simulations use a force field to calculate the forces on each atom and then solve Newton's equations of motion to simulate the movement of atoms over time. ethz.ch This generates a trajectory—a movie of how the molecule's conformation evolves. For a large, flexible molecule like 9,10-dimethyloctadecane, MD simulations are essential for exploring its vast conformational space. researchgate.net

A typical MD simulation involves creating a simulation box containing multiple molecules of 9,10-dimethyloctadecane to represent a bulk liquid. researchgate.net The system is then equilibrated to the desired temperature and pressure. Following equilibration, a production run is performed to generate the trajectory for analysis.

Analysis of the MD trajectory provides a wealth of information about the molecule's dynamic behavior and structure. This can include:

Conformational Distributions: Analyzing the distribution of dihedral angles to see which conformers (e.g., anti, gauche) are most populated.

Dynamical Properties: Computing diffusion coefficients to understand how the molecule moves in a liquid. aip.org

These simulations provide insights into the structure-property relationships of large branched alkanes that are inaccessible through static calculations alone. acs.org

Table 5: Key Aspects of a Molecular Dynamics Simulation of 9,10-Dimethyloctadecane

| Simulation Aspect | Description | Example Output/Insight |

|---|---|---|

| System Setup | A number of molecules (e.g., 340) are placed in a periodic box to simulate the bulk liquid. researchgate.net | Initial configuration for the simulation. |

| Force Field | An empirical model (e.g., L-OPLS-AA) is chosen to describe inter- and intramolecular forces. researchgate.net | Determines the accuracy of the simulation. |

| Equilibration | The system is run for a period to allow it to reach thermal and pressure equilibrium. | A stable starting point for data collection. |

| Production Run | The simulation is run for an extended time (nanoseconds to microseconds) to sample molecular motion. | A trajectory file containing atomic positions over time. |

| Trajectory Analysis | The trajectory is analyzed to extract statistical information about structure and dynamics. | Dihedral angle distributions, diffusion coefficients, viscosity. researchgate.netaip.org |

Computational Modeling of Confinement Effects and Host-Guest Interactions on Branched Alkane Conformations

Computational modeling provides significant insights into how confinement within host molecules affects the conformation of branched alkanes like 9,10-dimethyloctadecane. These studies are crucial for understanding and designing systems for molecular recognition and separation. Host-guest chemistry, particularly with macrocyclic compounds, demonstrates a pronounced selectivity for branched alkanes over their linear isomers.

A notable example involves the use of pillar nih.govarene crystals. nih.gov Computational and experimental studies show that activated pillar nih.govarene crystals, created by heating to remove solvent molecules, exhibit selective uptake of branched and cyclic alkane vapors. nih.gov This selectivity is a consequence of the host's "gate-opening" behavior and the specific size of its cavity, which is too large to form stable complexes with linear alkanes. nih.gov The interaction with branched alkanes induces a structural transformation in the pillar nih.govarene, forming one-dimensional channel structures that encapsulate the guest molecules. nih.gov This shape-selective behavior is so effective that it can be used to dramatically increase the research octane (B31449) number of a fuel mixture by selectively removing the branched isomer (isooctane) from a linear one (n-heptane). nih.gov

The stability and electronic features of such host-guest complexes are investigated using quantum chemical methods like Density Functional Theory (DFT). nih.gov Techniques such as Non-Covalent Interaction (NCI) plots are employed to visualize and analyze the interactions, such as C-H···π bonds, that stabilize the guest molecule within the host's hydrophobic cavity. nih.gov These computational approaches allow researchers to evaluate the encapsulation energies and understand the nature of the forces driving the selective binding, providing a molecular-level rationale for experimentally observed phenomena. nih.gov

| Host Molecule | Guest Type | Basis for Selectivity/Interaction | Computational Method | Ref |

| Pillar nih.govarene | Branched & Cyclic Alkanes | Host cavity size is too large for stable complexation with linear alkanes; gate-opening behavior. | N/A in source | nih.gov |

| Bispyrazole Organic Cryptand (BPOC) | Halogenated Solvents | Halogen bonding (C–Cl/Br···π) and H-bonding (C–H···π) within the hydrophobic cavity. | DFT (M06-2X/6-31G*), NCI-plots | nih.gov |

Theoretical Basis for the "Alkane Branching Effect" and Relative Stability

The "alkane branching effect" refers to the well-established observation that branched alkanes are thermodynamically more stable than their straight-chain isomers. researchgate.netquora.com For instance, isobutane (B21531) is more stable than n-butane, and the highly branched 2,2,3,3-tetramethylbutane (B1293380) is more stable than its linear isomer, n-octane. quora.com While this phenomenon is fundamental, its precise origins have been the subject of vigorous scientific debate, with several competing theories proposed. quora.comcomporgchem.com The primary explanations revolve around the interplay of electronic effects, such as electron delocalization, and steric interactions. researchgate.netquora.comcomporgchem.com

Role of Electron Delocalization, including Geminal σ→σ Delocalization, in Branched Alkane Stabilization*

A prominent explanation for the enhanced stability of branched alkanes centers on electron delocalization. researchgate.net This theory posits that the delocalization of electrons, often discussed in the context of π-systems, also plays a crucial stabilizing role in saturated alkanes through σ-conjugation. researchgate.netlibretexts.org

A key component of this stabilization is attributed to geminal σ→σ delocalization. researchgate.net This is a second-order orbital interaction where electrons from a filled σ-bonding orbital are delocalized into an adjacent, empty σ-antibonding orbital. These interactions are particularly significant when they involve adjacent C-C bonds, a configuration that is inherently more common in branched structures. researchgate.net Computational analyses using Natural Bond Orbital (NBO) analysis have shown that this type of delocalization is a significant factor contributing to the extra stability of branched alkanes. researchgate.net This electronic picture is further supported by valence bond calculations, which indicate that branched alkanes can be described by a greater number of stabilizing ionic resonance structures compared to their linear counterparts. researchgate.net

| Interaction Type | Description | Relevance to Branching | Ref |

| Geminal σ→σ Delocalization | Electron donation from a filled σ-bonding orbital to an empty σ-antibonding orbital at the same carbon atom. | Preferentially stabilizes branched alkanes due to the increased number of adjacent C-C bond interactions. | researchgate.net |

| Protobranching | A stabilizing 1,3-interaction between methyl groups and other alkyl groups. | Considered a specific manifestation of stabilizing electronic interactions in branched structures. | comporgchem.comnih.gov |

Disentangling Steric Contributions from Electronic Effects in Branched Alkane Energetics

A central challenge in explaining the alkane branching effect is separating the contributions of steric hindrance from underlying electronic effects. The traditional, intuitive view might suggest that branching increases steric repulsion, which should be destabilizing. However, this is contrary to the observed stability.

Computational studies have been instrumental in dissecting these components. Some research indicates that all measures of steric repulsion, including geminal steric repulsion, fail to account for the greater stability of branched alkanes. researchgate.net In this view, the stabilizing electronic effects, namely geminal σ→σ* delocalization, are the dominant factor, outweighing any minor steric destabilization. researchgate.net

Other theoretical models propose a more complex interplay. One such model partitions the total energy from DFT calculations into three components: a "steric energy term," an electrostatic term, and a "fermionic quantum term." comporgchem.com This analysis suggested that while branched alkanes are more compact and experience less destabilizing steric energy than linear ones, this benefit is largely canceled out by a destabilizing quantum effect related to their compactness. comporgchem.com According to this model, the remaining factor, electrostatics, is ultimately responsible for the enhanced stability of branched alkanes. comporgchem.com The debate highlights the difficulty in assigning a single cause, with compelling arguments suggesting that electron delocalization and other electronic factors are more critical than steric repulsion in defining the energetic landscape of branched alkanes. researchgate.netnih.govnih.gov

| Theoretical Model/Hypothesis | Primary Stabilizing Factor for Branching | Role of Steric Effects | Ref |

| Natural Bond Orbital (NBO) Analysis | Geminal σ→σ* delocalization (electronic effect). | Steric repulsion fails to explain the observed stability trend. | researchgate.net |

| Energy Partitioning (Ess, Liu, De Proft) | Electrostatics. | Reduced steric energy in branched alkanes is canceled by other destabilizing quantum effects. | comporgchem.com |

| Geminal Repulsion Hypothesis | Argues against protobranching as the primary cause. | Focuses on interactions between groups on the same carbon. | nih.gov |

Biogeochemical Significance and Environmental Occurrence of Branched Alkanes, Including 9,10 Dimethyloctadecane

Natural Sources and Biosynthesis Pathways of Branched Alkanes

The presence of branched alkanes in the environment is primarily due to biological synthesis, particularly by microorganisms. These compounds are integral components of the cellular lipids of certain organisms, where they may play a role in maintaining membrane fluidity and offering protection from environmental stressors.

A significant portion of the natural hydrocarbon pool, including branched alkanes, is produced by a diverse array of microorganisms.

Bacteria: Cyanobacteria are well-documented producers of long-chain alkanes, contributing substantially to hydrocarbon cycles in both marine and freshwater environments. pnas.org They primarily synthesize hydrocarbons through a two-enzyme pathway involving a fatty acyl-acyl carrier protein (ACP) reductase (AAR) and an aldehyde-deformylating oxygenase (ADO). nih.govplos.org This process typically converts fatty acid precursors into alkanes that are one carbon shorter. nih.gov The biosynthesis of branched alkanes, such as 7- and 8-methylheptadecane, occurs when a methyl group is added to a fatty acid precursor. plos.org This methylation step, which utilizes S-adenosylmethionine (SAM) as the methyl donor, is catalyzed by a methyltransferase enzyme that precedes the final conversion to an alkane. plos.org While specific documentation for 9,10-Dimethyloctadecane is sparse, the existence of this pathway for monomethyl alkanes suggests a similar mechanism for dimethylated variants in certain bacteria. Prokaryotes other than cyanobacteria, such as Micrococcus luteus, also synthesize long-chain alkanes through different mechanisms, including head-to-head condensation of fatty acids. plos.org

Table 1: Microbial Sources and Biosynthesis of Branched Alkanes

| Microbial Group | Primary Alkane Products | Biosynthesis Pathway | Key Precursors & Enzymes |

| Cyanobacteria | C15-C19 linear and monomethyl alkanes (e.g., 7-methylheptadecane) | Fatty Acyl-ACP Reductase / Aldehyde-Deformylating Oxygenase (FAAR/ADO) | Fatty Acyl-ACP, S-adenosylmethionine (SAM), Methyltransferase, AAR, ADO pnas.orgplos.org |

| Other Bacteria | Various long-chain alkenes and alkanes | Multiple, including head-to-head condensation and P450-catalyzed decarboxylation | Fatty acids plos.org |

| Algae & Fungi | Various alkanes | Not fully characterized but alkane production is reported | Assumed to be fatty acid-derived nih.gov |

Distinct from the fatty acid-derived branched alkanes, highly branched isoprenoids (HBIs) represent another major class of branched hydrocarbons found in the environment. HBIs are not directly related to the biosynthesis of 9,10-Dimethyloctadecane.

HBIs are long-chain alkenes (containing double bonds) synthesized by a limited number of marine diatom species. wikipedia.org Their biosynthesis does not originate from fatty acids but rather from the isoprenoid pathway, which is responsible for creating a vast diversity of natural products, including steroids and carotenoids. nih.gov This ancient pathway builds molecules from five-carbon isopentenyl diphosphate (B83284) (IPP) units. nih.gov In eukaryotes like diatoms, the IPP precursor is typically synthesized via the mevalonate (B85504) (MVA) pathway. nih.gov

The resulting HBI structures are complex, featuring multiple methyl branches along a long carbon chain. wikipedia.org For example, C25 HBIs are commonly used as environmental proxies. wikipedia.org In sedimentary records, these unsaturated HBI alkenes can undergo diagenesis (chemical and physical changes after deposition), becoming fully saturated to form highly branched isoprenoid alkanes. These saturated forms preserve the unique carbon skeleton, allowing them to be used as robust biomarkers for their diatom producers millions of years into the past.

Branched Alkanes as Geochemical Biomarkers

The chemical stability of branched alkanes allows them to persist in sediments over geological timescales, making them powerful tools for geochemical analysis. Their specific structures and relative abundances can be decoded to reconstruct past environments and identify the microbial communities that inhabited them.

The distribution of various biomarkers, including branched alkanes, within sedimentary organic matter is widely used to interpret past environmental conditions. rsc.org Different depositional settings (e.g., marine, lacustrine, terrestrial) host distinct biological communities, which in turn leave behind unique chemical signatures. rsc.org

Source Input: The ratio of branched to normal alkanes can help distinguish the source of organic matter. For instance, high concentrations of mid-chain branched alkanes are often linked to cyanobacterial inputs.

Redox Conditions: The ratios of specific isoprenoid branched alkanes to linear alkanes, such as pristane (B154290)/n-C17 and phytane (B1196419)/n-C18, are classic indicators of the oxygen levels in the water column and sediment at the time of deposition. rsc.org

Sea Ice Presence: Specific highly branched isoprenoids (HBIs) produced by certain diatoms are used as direct proxies for the presence of sea ice in polar regions. wikipedia.org For example, a C25 mono-unsaturated HBI known as IP25 is a well-established marker for Arctic sea ice conditions. wikipedia.org

Chemotaxonomy uses specific molecules as chemical markers to identify the presence of particular organisms. Since the biosynthesis of many branched alkanes is restricted to specific microbial groups, their detection in sediments or petroleum provides strong evidence of that group's contribution to the organic matter.

For example, the presence of alkanes synthesized via the FAAR/ADO pathway strongly points to a cyanobacterial origin. pnas.orgplos.org The identification of specific isomers, such as 7-methylheptadecane (B13817674) and 8-methylheptadecane, has been used to infer the past presence of cyanobacteria like Nostoc muscorum. plos.org Similarly, the discovery of specific dimethyl alkanes, like 9,10-Dimethyloctadecane, in a sample could potentially be linked to a specific, though perhaps yet unidentified, bacterial source. This allows geochemists to trace the activity of key microbial groups in ancient ecosystems.

After deposition, organic matter, including branched alkanes, is subjected to processes that alter its original composition. These alterations provide further clues about the history of the sediment. tamu.edumcgill.cageologyscience.comunipg.it

Maturity: As sediments are buried deeper and exposed to higher temperatures and pressures, the organic matter "matures." This thermal maturation leads to the cracking of large molecules into smaller ones. For n-alkanes, a high predominance of odd-carbon-numbered chains over even-numbered chains is characteristic of immature organic matter from biological sources. rsc.org With increasing maturity, this odd-over-even preference disappears as new, smaller alkanes are formed through thermal cracking. rsc.org Branched alkanes are also affected by these processes, and their distribution patterns can be used to assess the thermal history of a source rock.